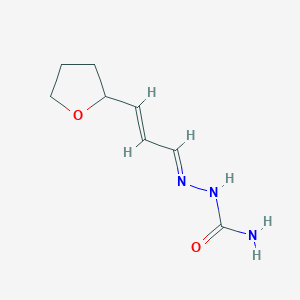
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole ring substituted with a phosphoryl group and morpholine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with phosphoryl chloride to form the benzoxazole ring. This intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the morpholinyl groups can enhance solubility and bioavailability. The benzoxazole ring can interact with aromatic residues in proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
3-(Di(4-morpholinyl)phosphorothioyl)-2-propyl-2H-indazole: Similar structure but with a phosphorothioyl group instead of a phosphoryl group.
Tri(4-morpholinyl)phosphine oxide: Contains three morpholinyl groups attached to a phosphine oxide.
Uniqueness
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a benzoxazole ring with a phosphoryl group and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
59349-95-0 |
|---|---|
分子式 |
C15H20N3O5P |
分子量 |
353.31 g/mol |
IUPAC名 |
3-dimorpholin-4-ylphosphoryl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H20N3O5P/c19-15-18(13-3-1-2-4-14(13)23-15)24(20,16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4H,5-12H2 |
InChIキー |
BCXLOPQVKZUHNL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1P(=O)(N2CCOCC2)N3C4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


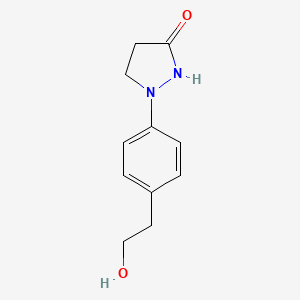
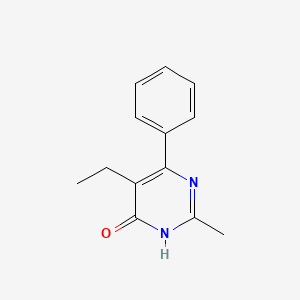
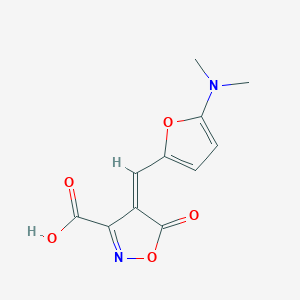

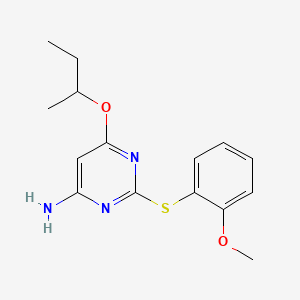
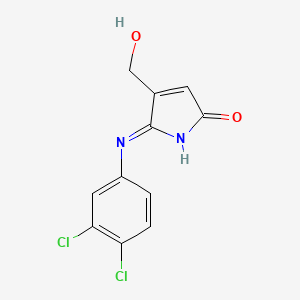


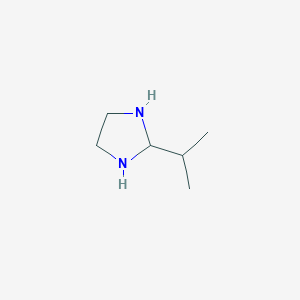


![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
